molecular formula C10H7NOS B8692744 3-(4-Thiazolyl)-benzaldehyde

3-(4-Thiazolyl)-benzaldehyde

Cat. No.: B8692744
M. Wt: 189.24 g/mol
InChI Key: XAMHFYWFBZGYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Thiazolyl)-benzaldehyde (CAS 1083300-27-9) is a high-purity chemical compound with the molecular formula C10H7NOS and a molecular weight of 189.23 g/mol . This aromatic aldehyde, characterized by a benzaldehyde core linked to a 4-thiazolyl group, serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. Its molecular structure features an aldehyde functional group that is highly reactive, allowing it to participate in numerous transformations, most notably as a key precursor in the synthesis of various heterocyclic systems and complex molecular architectures. Researchers primarily utilize this compound as a critical intermediate in the design and development of novel pharmaceutical candidates, where the thiazole moiety is a common pharmacophore known for its diverse biological activities. The compound is typically characterized by a yellow solid appearance and requires storage at cool temperatures, specifically between 4-8°C, to maintain stability . As a standard safety precaution, appropriate personal protective equipment should be worn when handling, as it may cause skin and eye irritation and respiratory irritation . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

3-(1,3-thiazol-4-yl)benzaldehyde

InChI

InChI=1S/C10H7NOS/c12-5-8-2-1-3-9(4-8)10-6-13-7-11-10/h1-7H

InChI Key

XAMHFYWFBZGYNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CSC=N2)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The aldehyde group in this compound enables facile Schiff base formation, making it a versatile intermediate for pharmacophores like thiazolidinones .
  • Substitution with electron-withdrawing groups (e.g., -COOH in 3-(1,3-Thiazol-2-yl)benzoic acid) increases melting points due to hydrogen bonding .
  • Halogenated analogues, such as 3-[(4-bromophenyl)methoxy]benzaldehyde, may exhibit improved lipophilicity and target binding .

Antimicrobial Activity

  • This compound-derived thiazolidinones (e.g., 5a-o) show moderate to strong activity against Staphylococcus aureus (MIC: 8–32 µg/mL), comparable to ciprofloxacin .

Enzyme Inhibition

  • Triazole-benzimidazole hybrids (e.g., 9c) exhibit α-glucosidase inhibition (IC₅₀: 12.3 µM), outperforming acarbose (IC₅₀: 37.2 µM) in docking studies .
  • In contrast, hydrazone derivatives like pyrrole-2-carbaldehyde 3-(dimethylamino)benzoylhydrazone (P2C3DBh) demonstrate spasmolytic effects on ileal tissue, suggesting divergent biological pathways .

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